rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride,cis
Description
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride,cis is a chiral piperidine derivative characterized by its stereochemistry and substituent arrangement. The compound features:
- A piperidine ring with methyl groups at positions 2 and 2.
- A 3-methylphenyl group attached to position 2 of the ring.
- Cis stereochemistry (2R,3S configuration), which dictates its spatial orientation and interactions with biological targets.
- A hydrochloride salt form, enhancing its solubility and stability for pharmaceutical applications.
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-2-(3-methylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-10-5-3-7-12(9-10)13-11(2)6-4-8-14-13;/h3,5,7,9,11,13-14H,4,6,8H2,1-2H3;1H/t11-,13+;/m1./s1 |
InChI Key |
DIOQLXKFNSZUHF-YLAFAASESA-N |
Isomeric SMILES |
C[C@@H]1CCCN[C@@H]1C2=CC=CC(=C2)C.Cl |
Canonical SMILES |
CC1CCCNC1C2=CC=CC(=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or methyl bromide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues in Piperidine/Pyrrolidine Families
Key structural variations among similar compounds include:
Substituent Position and Type (R)-2-(3-Methoxyphenyl)piperidine hydrochloride (): Differs by a methoxy group instead of methyl on the phenyl ring. rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride (): A pyrrolidine analogue with ethyl and 4-methylphenyl substituents.
Stereochemistry
Functional Group Variations
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